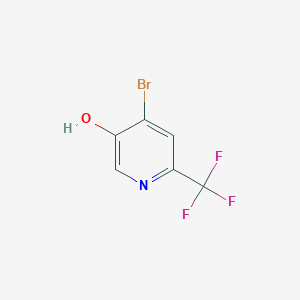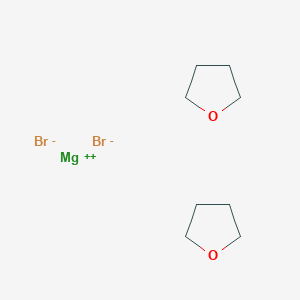![molecular formula C9H8BNO2S B15093097 Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]- CAS No. 2122282-89-5](/img/structure/B15093097.png)
Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, is an organoboron compound that features a boronic acid functional group attached to a pyridine and thiophene ring. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids involves the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate or trimethyl borate . The reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, undergoes various types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate in the Suzuki-Miyaura coupling.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds in the case of Suzuki-Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: Investigated for its role in the development of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism by which boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, exerts its effects is primarily through its ability to form reversible covalent bonds with various biomolecules. This property makes it a valuable tool in the development of enzyme inhibitors and other biologically active compounds . The molecular targets and pathways involved often include enzymes with active site serines, where the boronic acid forms a covalent bond, thereby inhibiting the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
- 4-Pyridinylboronic acid
- 3-Pyridinylboronic acid
- 4-Bromophenylboronic acid
Comparison: Boronic acid, B-[4-(3-pyridinyl)-2-thienyl]-, is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic properties and reactivity. This makes it particularly useful in specific cross-coupling reactions and in the synthesis of complex molecules .
Eigenschaften
CAS-Nummer |
2122282-89-5 |
|---|---|
Molekularformel |
C9H8BNO2S |
Molekulargewicht |
205.05 g/mol |
IUPAC-Name |
(4-pyridin-3-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C9H8BNO2S/c12-10(13)9-4-8(6-14-9)7-2-1-3-11-5-7/h1-6,12-13H |
InChI-Schlüssel |
OPOLGBPYTCHFRG-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CS1)C2=CN=CC=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


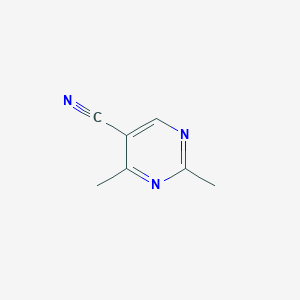

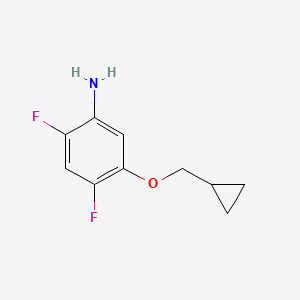
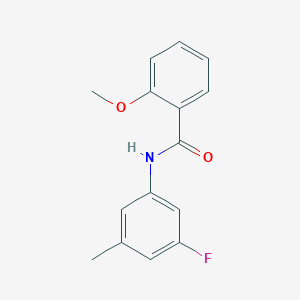
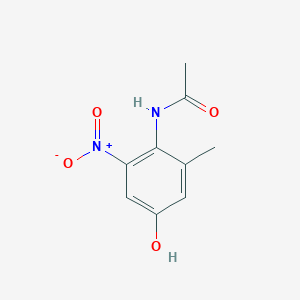
![Methyl 4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-6-(1,2-diacetyloxy-3-azidopropyl)-2-phenylsulfanyloxane-2-carboxylate](/img/structure/B15093049.png)
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)
![5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B15093060.png)

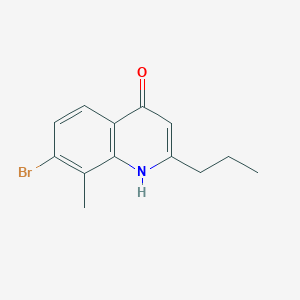

![2,5,6,10,10,14,21-Heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-ene-11,22-dione](/img/structure/B15093084.png)
